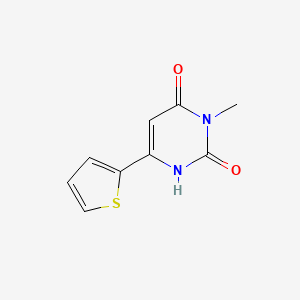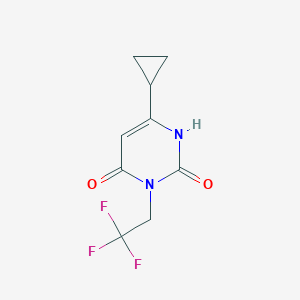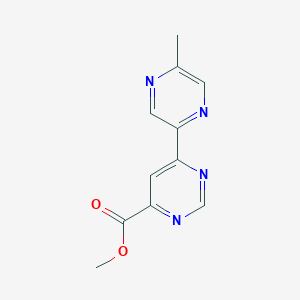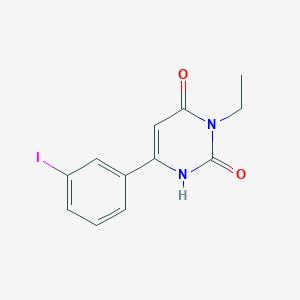
3-乙基-6-(3-碘苯基)-1,2,3,4-四氢嘧啶-2,4-二酮
描述
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and catalysts .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible applications .科学研究应用
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of iodine and ethyl groups into more complex molecules. This is particularly useful in the synthesis of specialty polymers, where the iodine moiety can act as a catalyst or a reactive site for further functionalization .
Pharmaceutical Research
In pharmaceutical research, the iodophenyl group of this compound is of interest due to its potential role in radiocontrast agents for imaging technologies. The iodine atom’s high atomic number makes it suitable for absorbing X-rays, which is essential in contrast-enhanced imaging .
Medicinal Chemistry
The tetrahydropyrimidine ring is a common motif in medicinal chemistry. It can mimic the structure of nucleotides, making it a candidate for antiviral drugs, especially those targeting viral replication mechanisms. Researchers can modify the ethyl and iodophenyl groups to fine-tune the molecule’s interaction with viral enzymes .
Chemical Engineering
In chemical engineering, this compound’s iodine component can be used in vapor-phase deposition processes to create thin films of organic materials. These films are crucial in the manufacturing of electronic devices, such as organic light-emitting diodes (OLEDs) .
Fine Chemicals
The compound’s unique structure makes it a precursor for fine chemicals that require specific functional groups. Its reactivity can be harnessed to produce dyes, fragrances, and other complex organic compounds with high precision and yield .
Advanced Material Science
The presence of both ethyl and iodophenyl groups allows for the development of advanced materials with specific properties. For instance, it can be used to synthesize new types of liquid crystals or photovoltaic materials that require precise molecular engineering .
Catalysis
The iodophenyl group can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to the development of new catalysts for organic transformations, such as cross-coupling reactions that are pivotal in creating complex organic molecules .
Environmental Chemistry
Lastly, the compound’s ability to incorporate iodine atoms can be exploited in environmental chemistry to study the fate and transport of iodine in the environment. This is significant for understanding iodine’s role in atmospheric chemistry and its impact on climate change .
作用机制
安全和危害
属性
IUPAC Name |
3-ethyl-6-(3-iodophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNWWLJBFXIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



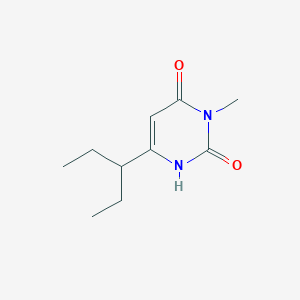

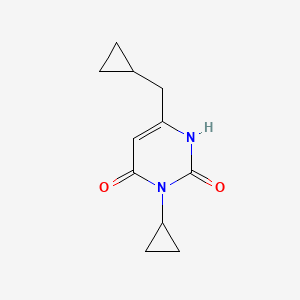
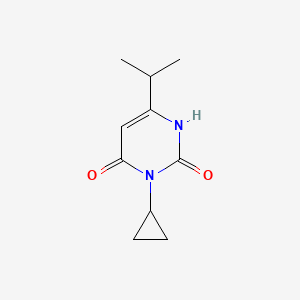



![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)


